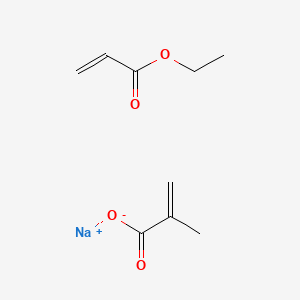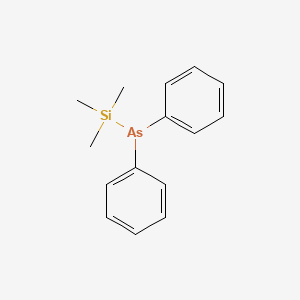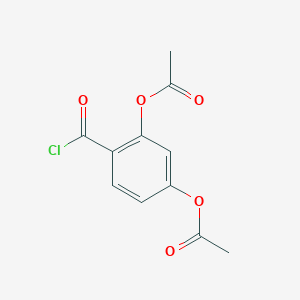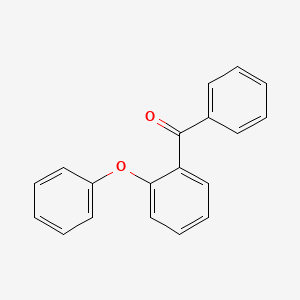
2-Phenoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxybenzophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of a phenoxy group attached to the benzophenone core. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenoxybenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring of reaction parameters to ensure consistent product quality. The crude product is usually purified through recrystallization or distillation to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenoxybenzophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenoxy group activates the benzene ring towards electrophilic substitution, allowing reactions such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Oxidation: Major products are quinones.
Reduction: Alcohols and hydrocarbons are the primary products.
Wissenschaftliche Forschungsanwendungen
2-Phenoxybenzophenone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenoxybenzophenone involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The phenoxy group enhances the reactivity of the benzophenone core, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable intermediates and products that participate in further chemical or biological processes .
Vergleich Mit ähnlichen Verbindungen
Benzophenone: A simpler analog without the phenoxy group, used in similar applications but with different reactivity profiles.
4-Phenoxybenzophenone: Another analog with the phenoxy group in a different position, leading to variations in chemical behavior and applications.
Uniqueness: 2-Phenoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized materials and in research applications where precise chemical behavior is required .
Eigenschaften
CAS-Nummer |
42506-05-8 |
|---|---|
Molekularformel |
C19H14O2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
(2-phenoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)21-16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
LERREUOVCXYKGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


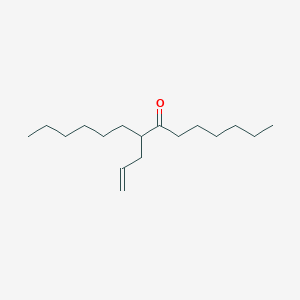

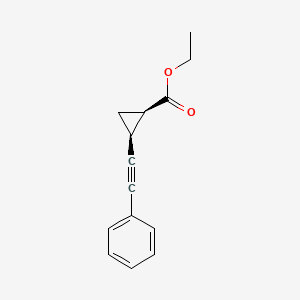
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)


plumbane](/img/structure/B14659800.png)
![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)

